3-Fluoro-2,2-dimethylpropanoyl chloride
Description
3-Fluoro-2,2-dimethylpropanoyl chloride is a halogenated acyl chloride with the molecular formula C₅H₈FClO. Structurally, it features a fluorine atom at the β-position (third carbon) and two methyl groups at the α-positions (second carbon) of the propanoyl chloride backbone. This compound is expected to exhibit high reactivity due to the electron-withdrawing effects of the fluorine atom, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Thus, comparisons will focus on structurally related halogenated analogs, primarily 3-chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4) and 3-bromo-2,2-dimethylpropanoyl chloride (CAS 2941-17-5), leveraging available research findings.
Properties
Molecular Formula |
C5H8ClFO |
|---|---|
Molecular Weight |
138.57 g/mol |
IUPAC Name |
3-fluoro-2,2-dimethylpropanoyl chloride |
InChI |
InChI=1S/C5H8ClFO/c1-5(2,3-7)4(6)8/h3H2,1-2H3 |
InChI Key |
WCJDGKVVWIACJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substitution of halogens (F, Cl, Br) at the β-position significantly impacts physical properties such as boiling point, density, and solubility. Below is a comparative analysis:
Key Observations :
- The chloro derivative exhibits a higher boiling point under atmospheric pressure compared to the bromo analog (due to molecular weight and halogen size).
- Bromo substitution increases molecular weight and density significantly. Fluorine, being lighter, would reduce density compared to Cl/Br analogs.
Reactivity and Stability
Halogen electronegativity and bond strength influence reactivity:
Key Observations :
- The chloro derivative is documented to react explosively with diisopropyl ether in the presence of metal salts .
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